2-Acetoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

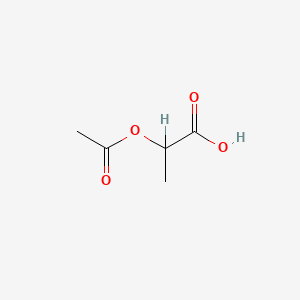

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313512 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-17-1, 3853-80-3 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxypropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetoxypropanoic Acid: Properties, Structure, and Applications

Abstract

(S)-2-Acetoxypropanoic acid, also known as (-)-O-Acetyl-L-lactic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable building block, or synthon, for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the core properties, detailed structural analysis, synthesis, and applications of (S)-2-Acetoxypropanoic acid, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights.

Introduction

(S)-2-Acetoxypropanoic acid is the S-enantiomer of a molecule derived from lactic acid, a fundamental chiral pool starting material. The introduction of an acetyl group to the hydroxyl function of (S)-lactic acid modifies its chemical properties, enhancing its utility as an intermediate in multi-step syntheses. Its primary industrial application is as a key precursor to (S)-2-acetoxypropionyl chloride, an essential reagent in the manufacture of non-ionic X-ray contrast agents like Iopamidol[1]. The stereochemical integrity of the chiral center at the C2 position is paramount, as the biological activity and efficacy of the final pharmaceutical products are often dependent on a single enantiomer. This guide will delve into the critical aspects of this molecule, from its fundamental physicochemical properties to its practical application in synthesis.

Molecular Structure and Stereochemistry

The structure of (S)-2-Acetoxypropanoic acid is defined by a propanoic acid backbone with an acetoxy group at the C2 position. The "(S)-" designation specifies the absolute configuration at this chiral center, which is crucial for its function as a chiral building block.

Caption: 2D structure of (S)-2-Acetoxypropanoic acid.

The key structural identifiers for this molecule are:

-

IUPAC Name: (2S)-2-acetyloxypropanoic acid[2]

-

SMILES: COC(=O)C[2]

-

InChI Key: WTLNOANVTIKPEE-VKHMYHEASA-N[2]

Physicochemical Properties

A summary of the key physical and chemical properties of (S)-2-Acetoxypropanoic acid is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₄ | [2] |

| Molecular Weight | 132.11 g/mol | [2] |

| Appearance | Colorless Clear Liquid | [3] |

| Density | ~1.18 g/mL at 20 °C | |

| Boiling Point | 141 - 143 °C at 20 mmHg | |

| Refractive Index | n20/D ~1.422 | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| XLogP3-AA | 0.1 | [2] |

Synthesis and Purification

The most common and industrially relevant synthesis of (S)-2-Acetoxypropanoic acid involves the acetylation of (S)-lactic acid.

Reaction Principle

The synthesis is a straightforward esterification where the secondary hydroxyl group of (S)-lactic acid is acetylated using acetic anhydride. The reaction is typically performed in the presence of a catalyst or a base to facilitate the reaction and neutralize the acetic acid byproduct.

Caption: General workflow for the synthesis and purification of (S)-2-Acetoxypropanoic acid.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method for the laboratory-scale synthesis based on common acetylation procedures[4][5]. Causality: Pyridine serves as both a base to catalyze the reaction by deprotonating the hydroxyl group and as a solvent. The excess acetic anhydride ensures the complete conversion of the starting material. The aqueous work-up with HCl removes the pyridine, and subsequent extraction isolates the product. Vacuum distillation is an effective purification method due to the relatively high boiling point and thermal stability of the product.

Materials:

-

(S)-Lactic acid (1.0 eq)

-

Acetic anhydride (Ac₂O, 1.5 - 2.0 eq)[4]

-

Dry pyridine

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve (S)-lactic acid (1.0 eq) in dry pyridine (approx. 5 mL per mmol of lactic acid).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 eq) dropwise to the stirred solution[4][5].

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the flask again in an ice bath and cautiously add methanol to quench the excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and finally brine[4].

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (S)-2-Acetoxypropanoic acid by vacuum distillation to obtain the final product as a colorless liquid[1]. The purity can be assessed by GC or NMR.

Analytical Characterization: Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-Acetoxypropanoic acid. Spectra for this compound are available in databases such as those from Sigma-Aldrich[2].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

-

A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH) .

-

A quartet at approximately 5.0-5.2 ppm for the methine proton (-CH) at the C2 position. The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.

-

A singlet at approximately 2.1-2.2 ppm for the three protons of the acetyl methyl group (-COCH₃) .

-

A doublet at approximately 1.5-1.6 ppm for the three protons of the methyl group (-CH₃) at the C3 position. The splitting into a doublet is due to coupling with the single methine proton at C2.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton and is expected to show five distinct signals[2]:

-

A signal in the range of 170-175 ppm for the carboxylic acid carbonyl carbon (-COOH) .

-

A signal around 170 ppm for the ester carbonyl carbon (-COO-) .

-

A signal around 65-70 ppm for the methine carbon (-CH-) at the C2 position.

-

A signal around 20-21 ppm for the acetyl methyl carbon (-COCH₃) .

-

A signal around 16-18 ppm for the propanoic acid methyl carbon (-CH₃) .

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. An ATR-IR spectrum is available from sources like Aldrich[2]. Key characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically observed in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[6].

-

C-H Stretch (Alkyl): Sharp peaks appearing just below 3000 cm⁻¹, typically around 2850-2990 cm⁻¹, corresponding to the stretching vibrations of the methyl and methine C-H bonds[6].

-

C=O Stretch (Carbonyls): Two distinct, strong absorption peaks are expected for the two carbonyl groups.

-

C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule and can be used for definitive identification.

Chemical Reactivity and Applications

Key Reactivity

(S)-2-Acetoxypropanoic acid possesses two primary reactive sites: the carboxylic acid group and the ester group.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation. The conversion to the acid chloride is particularly important for its primary application.

-

Ester Hydrolysis: The acetoxy group can be hydrolyzed under either acidic or basic conditions to regenerate the hydroxyl group, yielding (S)-lactic acid. This reaction is generally undesirable when the acetyl group is intended to be a stable part of a synthetic intermediate.

Application in Drug Development: A Chiral Synthon

The primary significance of (S)-2-Acetoxypropanoic acid in drug development lies in its role as a chiral building block or synthon [8]. Its pre-defined stereochemistry allows for the introduction of a specific chiral center into a larger target molecule, which is a critical strategy in modern pharmaceutical synthesis.

Synthesis of Iopamidol: The most prominent industrial application is in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging.

-

(S)-2-Acetoxypropanoic acid is first converted to its more reactive acid chloride derivative, (S)-2-acetoxypropionyl chloride , typically using a chlorinating agent like thionyl chloride (SOCl₂)[1].

-

This chiral acid chloride is then used to acylate an amine group on a complex tri-iodinated benzene core structure[1][9].

-

The (S)-lactyl side chain introduced via this reaction is crucial for the final properties of Iopamidol, contributing to its high water solubility and low toxicity, which are essential for a safe and effective contrast agent.

The use of this specific enantiomer ensures the formation of the correct diastereomer of the final drug product, which is a stringent requirement for regulatory approval.

Safety and Handling

(S)-2-Acetoxypropanoic acid is classified as a hazardous substance. According to GHS classifications, it may be toxic if swallowed, harmful in contact with skin, and fatal if inhaled[2].

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(S)-2-Acetoxypropanoic acid is a functionally rich chiral molecule with significant value in synthetic organic chemistry. Its well-defined stereochemistry, derived from the natural chiral pool, makes it an indispensable intermediate for the pharmaceutical industry, most notably in the production of the contrast agent Iopamidol. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development settings. The analytical techniques outlined provide the necessary framework for its characterization, ensuring the quality and stereochemical integrity required for its application as a high-value chiral synthon.

References

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 10949. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid.

- Green Chemistry. (2013). Green Chem., 15, 635. [Link]

- Organic Letters. (2015). Org. Lett., 17, 5276. [Link]

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205. [Link]

- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.

- Google Patents. (n.d.). US20070078281A1 - Process for the Preparation of Iopamidol.

- Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.

- Google Patents. (n.d.). WO2015189244A1 - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

- Google Patents. (n.d.). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

- Google Patents. (n.d.). US1905466A - Process of preparing acetic anhydride.

- RSC Advances. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.

- ResearchGate. (2014). (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.

- CORE. (n.d.). PURIFICATION OF LACTIC ACID.

- Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.

- ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?

- MDPI. (n.d.). Lactic Acid: A Comprehensive Review of Production to Purification.

- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid.

- ResearchGate. (2022). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions.

- Journal of the Chemical Society, Perkin Transactions 1. (1986). Simple and condensed β-lactams. Part 5. The synthesis of some (5RS,6SR)-2-(2-formylaminoethylthio)-6-(2-methyl-1,3-dioxolan-2-yl)

- Journal of the Chemical Society, Perkin Transactions 1. (1986). Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines. 1869-1875. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1992).

- Journal of Medicinal Chemistry. (n.d.). Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

- California State University Stanislaus. (2023). Proton NMR Chemical Shifts.

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Racemic 2-Acetoxypropanoic acid CAS number and IUPAC name

An In-depth Technical Guide on Racemic 2-Acetoxypropanoic Acid

Abstract

This technical guide provides a comprehensive overview of racemic (±)-2-acetoxypropanoic acid, a versatile carboxylic acid and ester. The document details its chemical identity, including its CAS number and IUPAC nomenclature, and explores the distinct properties of its constituent enantiomers. A detailed laboratory-scale synthesis protocol, derived from established industrial methodologies, is presented with an emphasis on the chemical principles governing the reaction. Key physicochemical properties are summarized for practical reference. Furthermore, this guide discusses the compound's significant applications across the chemical, pharmaceutical, and agrochemical industries, highlighting its role as a crucial synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound.

Chemical Identity and Nomenclature

Racemic this compound is an organic compound that features both a carboxylic acid and an ester functional group.[1] It is systematically identified by its CAS Registry Number and IUPAC name.

The primary identifiers for the racemic mixture are summarized in the table below:

| Identifier | Value |

| Common Name | Racemic this compound |

| Synonyms | (±)-O-Acetyllactic acid, (±)-alpha-Acetoxypropionic acid[1] |

| CAS Number | 535-17-1[1][2][3] |

| IUPAC Name | 2-(acetyloxy)propanoic acid[1] |

| Molecular Formula | C₅H₈O₄[1][2][3] |

| Molecular Weight | 132.11 g/mol [1][2] |

| SMILES | CC(C(=O)O)OC(=O)C[1] |

| InChI Key | WTLNOANVTIKPEE-UHFFFAOYSA-N[1][3] |

Stereoisomerism

The presence of a chiral center at the second carbon (C2) atom means that this compound exists as a pair of enantiomers. The racemic mixture, denoted as (±)-2-acetoxypropanoic acid, consists of an equimolar mixture of the (R) and (S) enantiomers and is therefore optically inactive.[1] The individual stereoisomers, however, have distinct CAS numbers and are often prepared from the corresponding enantiomers of lactic acid.

| Stereoisomer | Common Designation | Source Precursor | CAS Number |

| Racemic Mixture | (±)-2-Acetoxypropanoic acid | Racemic Lactic Acid | 535-17-1[1][3] |

| (S)-Enantiomer | (-)-O-Acetyl-L-lactic acid[4][5] | L-Lactic Acid | 6034-46-4[4][5][6][7] |

| (R)-Enantiomer | (+)-O-Acetyl-D-lactic acid[8][9] | D-Lactic Acid | 18668-00-3[8][9] |

Physicochemical Properties

The physical properties of racemic this compound are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.176 g/mL at 20 °C |

| Boiling Point | 127 °C at 11 mmHg[1] |

| Refractive Index | n20/D 1.423[1] |

| Purity | ≥97.0% (by Gas Chromatography)[1] |

Synthesis and Preparation

The most common method for preparing this compound is through the acetylation of lactic acid. This reaction involves the esterification of the secondary alcohol group of lactic acid with an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of Lactic Acid

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.

Materials:

-

Racemic Lactic Acid (e.g., 85% aqueous solution)

-

Acetic Anhydride

-

Acetic Acid (Glacial)

-

Sulfuric Acid (Concentrated, as catalyst, optional)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Distillation apparatus for purification

Procedure:

-

Dehydration (Optional but Recommended): If starting with an aqueous solution of lactic acid, preliminary removal of water is crucial.[10] This can be achieved by azeotropic distillation with a suitable solvent like toluene prior to the main reaction. The presence of water significantly reduces reaction efficiency by consuming the acetic anhydride.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine racemic lactic acid and a molar excess of acetic anhydride (typically 1.1 to 1.5 equivalents). Acetic acid can be used as a solvent.

-

Catalysis: For enhanced reaction rates, a catalytic amount of concentrated sulfuric acid can be carefully added. Expertise Note: The acetylation requires high temperatures, which can lead to the formation of dimeric and polymeric by-products.[10] A catalyst allows the reaction to proceed at a more moderate temperature, improving the yield and purity of the desired product.

-

Reaction: Heat the mixture gently with stirring. The reaction is exothermic. Maintain a controlled temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench any unreacted acetic anhydride with the slow addition of water.

-

The crude product can be purified by vacuum distillation to remove acetic acid and other impurities, yielding pure this compound.

-

Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 535-17-1 [smolecule.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. (S)-2-Acetoxypropanoic acid | 6034-46-4 [sigmaaldrich.com]

- 8. (R)-(+)-2-Acetoxypropionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Propanoic acid, 2-(acetyloxy)-, (2R)- | CymitQuimica [cymitquimica.com]

- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

Physical and chemical properties of 2-Acetoxypropanoic acid

An In-depth Technical Guide to 2-Acetoxypropanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Molecule

This compound, also known by synonyms such as O-Acetyllactic acid and alpha-acetoxypropionic acid, is a chiral carboxylic acid with significant utility in organic synthesis and as a versatile chemical intermediate.[1][2][3] Its structure, which combines both a carboxylic acid and an ester functional group on a simple three-carbon backbone, makes it a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][3] The compound exists as a racemic mixture ((±)-2-Acetoxypropanoic acid) and as two distinct enantiomers: (S)-(-)-2-Acetoxypropanoic acid and (R)-(+)-2-Acetoxypropanoic acid, derived from L-lactic acid and D-lactic acid, respectively.[1] This guide provides a detailed examination of its physical and chemical properties, reactivity, and analytical methodologies essential for its application in research and development.

Section 1: Physicochemical and Stereochemical Properties

The fundamental physical properties of this compound are critical for its handling, storage, and application in synthetic protocols. These properties can vary slightly depending on whether the compound is in its racemic or enantiomerically pure form.

1.1. Key Physical Data

The properties such as boiling point, density, and refractive index are crucial for purification (e.g., distillation) and characterization. The data presented below is a consolidation from various chemical suppliers and databases.

| Property | Racemic (±) | (S)-(-) Enantiomer | (R)-(+) Enantiomer | Reference(s) |

| CAS Number | 535-17-1 | 6034-46-4 | Not specified | [2][4] |

| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ | C₅H₈O₄ | [1][2][3] |

| Molecular Weight | 132.11 g/mol | 132.11 g/mol | 132.12 g/mol | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | Colorless clear liquid | Colorless to almost colorless clear liquid | [1][6] |

| Boiling Point | 127°C @ 11 mmHg | 115-117°C @ 2 mmHg | 82°C | [1] |

| Density | 1.176 g/mL @ 20°C | 1.162 g/mL @ 25°C | Not specified | [1][5] |

| Refractive Index | n20/D 1.423 | n20/D 1.422 | Not specified | [1][5] |

1.2. Stereoisomerism and Chirality

The presence of a chiral center at the C2 carbon is a defining feature of this compound. The stereochemistry (R or S configuration) is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The choice between the racemic mixture or a pure enantiomer is a key strategic decision in a synthesis pathway.

Section 2: Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the ester.[3] This dual functionality allows it to serve as a versatile intermediate in a variety of chemical transformations.

2.1. Hydrolysis of the Ester Group

A primary reaction of this molecule is the hydrolysis of its ester linkage, which can occur under both acidic and basic conditions, yielding lactic acid and acetic acid.[7] This reaction is analogous to the well-studied hydrolysis of acetylsalicylic acid (Aspirin).[7][8][9]

-

Causality: The susceptibility to hydrolysis is a critical parameter for drug development. If this compound is a substructure within a drug candidate, its stability in the physiological pH range of the stomach (acidic) and intestines (neutral to basic) will dictate the drug's bioavailability and metabolic pathway. Base-catalyzed hydrolysis is generally faster and irreversible because the carboxylate product is deprotonated, preventing the reverse reaction.[9]

2.2. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form a new ester.

-

Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce the more reactive 2-acetoxypropanoyl chloride.

-

Salt Formation: Reaction with a base to form the corresponding carboxylate salt.

2.3. Stability and Storage

This compound is generally stable under standard conditions. However, due to the potential for hydrolysis, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. Long-term storage in aqueous solutions, especially at non-neutral pH, is not recommended without stability studies.

Section 3: Spectroscopic Profile

Spectroscopic data is fundamental for the identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and two strong C=O stretching absorptions: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals would include a singlet for the acetyl methyl protons (~2.1 ppm), a doublet for the C3 methyl protons (~1.5 ppm), a quartet for the C2 proton (~5.0 ppm), and a broad singlet for the acidic proton of the carboxylic acid (>10 ppm).

-

¹³C NMR: Expected signals include those for the two carbonyl carbons (ester and carboxylic acid, ~170-180 ppm), the C2 carbon bearing the oxygen (~70 ppm), and the two methyl carbons (~20 ppm).[10]

-

Section 4: Experimental Protocol - Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[11] For a drug candidate, pKa influences properties like solubility, absorption, and receptor binding. Potentiometric titration is a reliable and standard method for its determination.[12]

4.1. Principle

This protocol is a self-validating system. By titrating the weak acid (this compound) with a strong base of known concentration (e.g., NaOH) and monitoring the solution's pH, a titration curve is generated. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]), corresponding to the midpoint of the buffer region on the curve.[12]

4.2. Step-by-Step Methodology

-

Preparation:

-

Instrumentation Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Place a magnetic stir bar in the beaker and place it on a stir plate.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.

-

-

Titration:

-

Fill a 50 mL burette with the standardized NaOH solution. Record the initial volume.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the steep inflection region around the equivalence point.

-

Continue adding titrant until the pH has stabilized well past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the center of the inflection). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

-

The volume at the half-equivalence point is Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.[12]

-

Section 5: Safety and Handling

According to safety data, this compound is classified as an irritant.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5][13]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.

Conclusion

This compound is a foundational chiral building block whose utility is defined by its distinct physical properties and the reactivity of its dual functional groups. A thorough understanding of its stereochemistry, stability under various pH conditions, and core chemical characteristics is paramount for its effective use in the synthesis of advanced materials and pharmacologically active compounds. The analytical protocols outlined in this guide, particularly for pKa determination, provide the necessary framework for robust characterization, ensuring reproducibility and reliability in research and development settings.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. PubChem.

- ChemSrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106576, 2-Acetoxy-3-phenylpropanoic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347919, 2-(Acetyloxy)-2-methylpropanoic acid. PubChem.

- The Good Scents Company. (n.d.). (S)-(-)-2-acetoxypropionic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid. PubChem.

- University of Pennsylvania, Department of Chemistry. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Capot Chemical. (2025, November 19). MSDS of 2-(Acetyloxy)-2-methylpropanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221165, Methyl 2-acetoxypropanoate. PubChem.

- Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-.

- SpectraBase. (n.d.). 2-Acetoxy-propionic acid.

- Wikimedia Commons. (n.d.). PROPERTIES AND REACTIONS OF LACTIC ACID - A REVIEW.

- Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.

- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.

- Berg, L. C., Sminia, B., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC.

- Study.com. (n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism.

- ResearchGate. (n.d.). Hydrolysis of acetylsalicylic acid in a rapidly and a slowly proceeding reaction.

- UNI ScholarWorks. (n.d.). Studies on the Hydrolysis of Acetyl-1-C14-Salicylic Acid.

- NileRed. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method). YouTube.

- The Royal Institution. (2013, June 7). Hydrolyze Acetylsalicylic Acid into Salicylic Acid. YouTube.

- MDPI. (n.d.). Lactic Acid: A Comprehensive Review of Production to Purification.

- ResearchGate. (2016, April 1). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.

- Wikipedia. (n.d.). Lactic acid.

- PubMed. (n.d.). Control of lactic acid production during hydrolysis and acidogenesis of food waste.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).

Sources

- 1. Buy this compound | 535-17-1 [smolecule.com]

- 2. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]

- 4. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 5. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]

- 6. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 7. study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Case Study: pKa's of Carboxylic Acids [shodor.org]

- 12. web.williams.edu [web.williams.edu]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to 2-Acetoxypropanoic Acid: From Historical Discovery to Modern Applications

Introduction

2-Acetoxypropanoic acid, also known as O-acetyllactic acid, is a chiral carboxylic acid that has garnered significant interest across various scientific disciplines. Its journey from a natural curiosity to a valuable synthetic intermediate is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of this compound, delving into its historical discovery, the evolution of its synthesis, its key chemical properties, and its applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of this compound is intrinsically linked to its parent compound, lactic acid. Lactic acid was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. For much of the 19th century, research focused on understanding the properties and biological significance of lactic acid itself.

It wasn't until the early 20th century , with the advancement of esterification techniques, that chemists began to explore the modification of carboxylic acids like lactic acid. The acetylation of lactic acid to produce this compound emerged as a synthetic target during this period, driven by a desire to understand the influence of the acetyl group on the properties of the parent α-hydroxy acid.

A pivotal moment in the history of this compound came in 1957 with the work of Takaichi Yamashita . He isolated the (S)-enantiomer of this compound and identified it as a pheromone. This discovery was a significant milestone, as it was one of the early instances of a specific stereoisomer of a relatively simple organic molecule being identified with a distinct and crucial biological function.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are influenced by the presence of both a carboxylic acid and an ester functional group, as well as a chiral center at the C-2 position.

| Property | Racemic (±)-2-Acetoxypropanoic Acid | (S)-(-)-2-Acetoxypropanoic Acid | (R)-(+)-2-Acetoxypropanoic Acid |

| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol | 132.11 g/mol | 132.11 g/mol |

| CAS Number | 535-17-1 | 6034-46-4 | 18668-00-3[1] |

| Boiling Point | 127 °C @ 11 mmHg | 115-117 °C @ 2 mmHg[2] | 82 °C |

| Density | 1.176 g/mL at 20 °C | 1.162 g/mL at 25 °C | 1.18 g/mL |

| Refractive Index | n20/D 1.423 | n20/D 1.422 | n20/D 1.42 |

| Melting Point | 330-333 K (57-60 °C)[3] | Not specified | Not specified |

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has evolved from classical esterification methods to more refined and efficient catalytic processes. Understanding this progression is key to appreciating the current state of its production.

Early Synthetic Approaches

In the early 20th century, the synthesis of this compound would have relied on direct acetylation of lactic acid using common acetylating agents. A representative, historically relevant protocol would involve the reaction of lactic acid with an excess of acetic anhydride or acetyl chloride.

Conceptual Early 20th Century Laboratory Protocol: Acetylation of Lactic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube to protect from atmospheric moisture, place one equivalent of lactic acid.

-

Reagent Addition: Slowly add an excess (2-3 equivalents) of acetic anhydride to the flask. The reaction is often catalyzed by a few drops of concentrated sulfuric acid.

-

Reaction Conditions: The mixture is gently heated to reflux for several hours to ensure complete acetylation. The progress of the reaction would have been monitored by changes in physical properties such as refractive index or by fractional distillation.

-

Workup and Purification: After cooling, the excess acetic anhydride and acetic acid byproduct are removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: The use of excess acetylating agent drives the equilibrium towards the product side, maximizing the yield of the desired ester.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile for the nucleophilic attack by the hydroxyl group of lactic acid.

-

Anhydrous Conditions: The use of a drying tube is crucial as both acetic anhydride and acetyl chloride are highly reactive towards water, which would lead to the formation of acetic acid and reduce the yield of the desired product.

Modern Catalytic Synthesis

Contemporary methods for the synthesis of this compound focus on efficiency, selectivity, and the use of more environmentally benign catalysts. The most common industrial approach remains the acetylation of lactic acid, but with significant refinements.

Modern Protocol: Heterogeneous Catalysis for the Acetoxylation of Lactic Acid

-

Catalyst Selection: A solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst) or a zeolite, is chosen. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.

-

Reaction Setup: A stirred tank reactor or a packed-bed flow reactor is charged with lactic acid, acetic anhydride, and the solid acid catalyst.

-

Optimized Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 80-120 °C). The molar ratio of reactants and catalyst loading are optimized to achieve high conversion and selectivity.

-

Catalyst Removal and Product Isolation: In a batch process, the catalyst is simply filtered off. In a continuous flow process, the product stream continuously exits the reactor. The product is then purified by vacuum distillation.

Causality Behind Modern Experimental Choices:

-

Heterogeneous Catalysts: Solid acid catalysts replace corrosive and difficult-to-remove mineral acids like sulfuric acid. This simplifies the workup, reduces waste, and allows for catalyst reuse, aligning with the principles of green chemistry.

-

Flow Chemistry: Continuous flow reactors offer better heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety compared to traditional batch processes.

Caption: A diagram illustrating the evolution of synthetic methods for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques, primarily spectroscopy and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the different proton environments.

-

A doublet for the C-3 methyl protons (~1.5 ppm).

-

A singlet for the acetyl methyl protons (~2.1 ppm).

-

A quartet for the C-2 methine proton (~5.0 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

-

¹³C NMR: The carbon NMR spectrum shows five distinct resonances:

-

The C-3 methyl carbon (~16 ppm).

-

The acetyl methyl carbon (~20 ppm).

-

The C-2 methine carbon (~68 ppm).

-

The acetyl carbonyl carbon (~170 ppm).

-

The carboxylic acid carbonyl carbon (~175 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

C-H stretching vibrations from the methyl and methine groups just below 3000 cm⁻¹.

-

A sharp and strong C=O stretch from the ester carbonyl at approximately 1760 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl, often appearing around 1720 cm⁻¹.

-

A C-O stretching vibration from the ester group in the 1200-1300 cm⁻¹ region.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Reversed-phase chromatography using a C18 column with an acidic aqueous mobile phase and UV detection is a common method for purity determination and quantification.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, it and its derivatives play important roles as intermediates and building blocks in the pharmaceutical and chemical industries.

Chiral Building Block for Drug Synthesis

The enantiomerically pure forms of this compound are valuable chiral synthons. The (S)-enantiomer, in particular, is a key precursor in the synthesis of certain pharmaceuticals.

A notable example is its use in the synthesis of iopamidol , a non-ionic, water-soluble X-ray contrast agent.[4][5][6][7][8] The synthesis of iopamidol involves the acylation of a substituted aminophenol derivative with (S)-2-acetoxypropionyl chloride, which is derived from (S)-2-acetoxypropanoic acid. The stereochemistry at the C-2 position is crucial for the final properties and safety profile of the contrast agent.

Caption: A simplified workflow showing the role of (S)-2-acetoxypropanoic acid in the synthesis of Iopamidol.

Precursor to Bio-based Polymers

There is growing interest in using this compound as a renewable feedstock for the production of high-value chemicals. Research has focused on the pyrolysis of this compound to produce acrylic acid , a key monomer for a wide range of polymers, including superabsorbents, adhesives, and coatings. This bio-based route offers a sustainable alternative to the traditional petrochemical-based production of acrylic acid.

Pheromone Research

The initial discovery of (S)-2-acetoxypropanoic acid as a pheromone continues to be relevant in the field of chemical ecology. It serves as a model compound for studying insect communication and behavior, and for the development of environmentally friendly pest management strategies based on pheromone trapping or mating disruption.

Conclusion

This compound has evolved from a simple derivative of a well-known natural product to a versatile and valuable chemical entity. Its history is a microcosm of the progress in organic synthesis, from classical methods to modern catalytic strategies. For researchers and professionals in drug development and the broader chemical industry, this compound offers a compelling example of a chiral building block with significant applications. Its role in the synthesis of complex molecules like iopamidol and its potential as a gateway to bio-based polymers underscore its continued importance and promise for future innovations.

References

- Chemsrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- PubChem. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041. [Link]

- Google Patents.

- Eureka | Patsnap.

- SpectraBase. 2-Acetoxy-propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919. [Link]

- NIST WebBook. Propanoic acid, 2-oxo-. [Link]

- NIST WebBook. This compound. [Link]

- PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324. [Link]

- PubMed. Agricultural and food chemistry: 50 years of synergy between AGFD and JAFC. [Link]

- The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

- PubMed. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

- SciSpace. Top 131 Journal of Agricultural and Food Chemistry papers published in 1959. [Link]

- PubMed. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids. [Link]

- Advanced Organic Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

- MDPI.

- ResearchGate. FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN).... [Link]

- PubMed. Introduction of a bacterial acetyl-CoA synthesis pathway improves lactic acid production in Saccharomyces cerevisiae. [Link]

- Oakwood Chemical. (-)-O-Acetyl-L-lactic acid. [Link]

- ResearchGate. Food and Agriculture Problems for Japan and the World in the Twenty-First Century. [Link]

Sources

- 1. Propanoic acid, 2-(acetyloxy)-, (2R)- | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 535-17-1 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 5. US20160237026A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 6. CN105705483A - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 7. CN115010617A - Preparation method of iopamidol - Google Patents [patents.google.com]

- 8. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]

Executive Summary

2-Acetoxypropanoic acid and its derivatives represent a pivotal class of chemical entities with significant utility in organic synthesis and, most notably, pharmaceutical development. Characterized by a propanoic acid backbone with an acetoxy group at the alpha-position, these compounds serve as versatile intermediates and, critically, as effective promoieties in prodrug strategies. Their ability to mask polar functional groups, such as carboxylic acids and hydroxyls, allows for the modulation of physicochemical properties to overcome challenges in drug delivery, including poor solubility and limited membrane permeability. This guide provides a comprehensive technical overview of the core principles, synthetic methodologies, and mechanistic applications of this compound derivatives, with a focus on their role as esterase-activated prodrugs. We will explore the causality behind synthetic choices, the importance of stereochemistry in determining pharmacokinetic profiles, and the practical application of these compounds in modern drug development.

Section 1: Core Molecular Principles of this compound

Chemical Identity and Nomenclature

This compound, also known by synonyms such as O-Acetyllactic acid, is an organic compound featuring both a carboxylic acid and an ester functional group.[1] This dual reactivity is central to its chemical utility. The systematic IUPAC name is 2-(acetyloxy)propanoic acid.[2] The core structure consists of a three-carbon propanoic acid chain with an acetoxy group (-O-C(=O)CH₃) attached to the C-2 carbon.

The presence of a chiral center at the C-2 carbon means the molecule exists as two enantiomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid.[3][4] This stereoisomerism is of paramount importance in biological systems, where enantiomers often exhibit significantly different pharmacokinetic and pharmacodynamic profiles.[5]

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile intermediate in organic synthesis. It is typically a colorless to pale yellow liquid soluble in both water and common organic solvents.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | [1][2][3] |

| Molecular Weight | 132.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Boiling Point | 115-117 °C (at 2 mm Hg) | [6] |

| Density | ~1.162 g/mL at 25 °C | [6] |

| CAS Number (Racemic) | 535-17-1 | [1][2] |

| CAS Number ((S)-enantiomer) | 6034-46-4 | [3][7] |

| CAS Number ((R)-enantiomer) | 18668-00-3 | [4] |

Stereochemistry: The Significance of Enantiomers

In the context of drug development, particularly for the related 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), stereochemistry is critical.[5] Often, one enantiomer (typically the S-form) is responsible for the therapeutic activity, while the other may be inactive or contribute to side effects. The chiral center in this compound derivatives dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with chiral biological targets like enzymes and receptors. Consequently, the development of enantiomerically pure compounds through asymmetric synthesis is a major focus in medicinal chemistry.[8][9]

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several routes, with the choice of method depending on the desired scale, stereochemical purity, and available starting materials.

General Synthetic Routes

A common and straightforward approach involves the acetylation of lactic acid. (S)-2-acetoxypropanoic acid, for example, can be synthesized from (S)-lactic acid.[3] Other methods include synthesis from propionic acid and acetaldehyde or the use of 2-bromopropanoic acid as a precursor.[3] For more complex derivatives, such as those with aryl substitutions, multi-step syntheses are often required, potentially involving reactions like the Bargellinic reaction for α-phenoxy-isobutyric acid derivatives.[10]

The synthesis of carboxylic acid derivatives is a fundamental topic in organic chemistry, often involving the conversion of a carboxylic acid into a more reactive intermediate like an acid chloride, which is then reacted with a nucleophile.[11][12]

Caption: General workflow for synthesizing this compound.

Protocol: Synthesis of (S)-2-Acetoxypropanoic Acid from (S)-Lactic Acid

This protocol describes a standard laboratory procedure for the acetylation of a chiral hydroxy acid. The causality for using an acid catalyst is to protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of lactic acid. Pyridine is often added in small amounts to neutralize the acetic acid byproduct.

Materials:

-

(S)-Lactic acid

-

Acetic anhydride

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (S)-lactic acid (1.0 eq) and acetic anhydride (1.2 eq).

-

Catalysis: Cool the mixture in an ice bath and slowly add 2-3 drops of concentrated sulfuric acid with continuous stirring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold diethyl ether and a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by vacuum distillation to yield pure (S)-2-acetoxypropanoic acid.[6]

Asymmetric Synthesis: Achieving Enantiopurity

For pharmaceutical applications, achieving high enantiomeric excess is crucial. This is accomplished through several strategies:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as L-alanine or L-lactic acid, to synthesize the desired enantiomer.[3][13]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. While not widely documented for 2-hydroxy-2-phenylpropanoic acid itself, this principle is broadly applicable to α-hydroxy acids.[8][14]

-

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Section 3: The Role of this compound Derivatives as Prodrugs

The most significant application of this chemical class in drug development is their use in prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo.[15]

The Ester Prodrug Concept: Masking Polarity

Many potent drug molecules fail to become viable medicines due to poor pharmaceutical properties, such as low aqueous solubility or an inability to cross cell membranes.[15] Polar functional groups, like carboxylic acids (-COOH) and hydroxyls (-OH), are often the cause. The ester prodrug strategy masks these polar moieties with a non-polar ester group, thereby increasing the drug's lipophilicity and enhancing its ability to permeate biological membranes.[16][17] This is one of the most common and successful prodrug strategies employed in clinically used drugs, including several ACE inhibitors.[18][19]

Mechanism of Action: Esterase-Mediated Activation

The success of the ester prodrug approach relies on the ubiquitous presence of esterase enzymes in the body (e.g., in the blood, liver, and other tissues).[19] These enzymes recognize and hydrolyze the ester bond, releasing the original polar group and liberating the active parent drug at or near its site of action.[16][20] The this compound moiety serves as an ideal "promoieity" because its hydrolysis by esterases is generally efficient and releases non-toxic byproducts (acetic acid and lactic acid).

Caption: Esterase-mediated activation of a prodrug in vivo.

Case Study: Modifying Carboxylic Acid-Containing Drugs

Consider a drug candidate containing a carboxylic acid, which is highly polar and may have poor oral bioavailability. By converting this acid into an ester with a 2-hydroxypropanoic acid derivative (forming a double ester or "acyloxyalkyl" ester), its lipophilicity is increased. After oral administration and absorption, esterases cleave the outer ester bond, followed by a rapid breakdown of the intermediate to release the active carboxylic acid drug. This strategy has been successfully applied to improve the oral absorption of antibiotics and antivirals.[19] Similarly, derivatives of the NSAID ketoprofen, which contains a propanoic acid moiety, have been synthesized to create dual-mechanism drugs with potentially improved therapeutic profiles.[21]

Section 4: Pharmacokinetic and Pharmacodynamic Considerations

ADME Profile of Ester Prodrugs

The conversion of a parent drug into an ester prodrug fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Absorption: Increased lipophilicity generally leads to improved passive diffusion across the gastrointestinal tract, enhancing oral bioavailability.[16][19]

-

Distribution: The prodrug may distribute differently than the active drug, potentially altering its concentration in various tissues.

-

Metabolism: The primary metabolic pathway for the prodrug is its conversion back to the active drug via esterase hydrolysis.[22] The rate of this conversion can vary significantly between species (e.g., rats often have higher esterase activity than humans), which is a critical consideration in preclinical studies.[19]

-

Excretion: The excretion profile will depend on the properties of the released active drug and the promoieties.

Minor changes in the chemical structure of carboxylic acids can have a marked influence on their metabolism and overall disposition.[23]

The Impact of Stereochemistry on Pharmacokinetics

As previously mentioned, stereochemistry plays a vital role. For many 2-arylpropionic acids, a metabolic process known as chiral inversion can occur in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer.[24] Understanding the rate and extent of this inversion is crucial for determining the appropriate dosage and predicting the therapeutic effect of a racemic drug. The pharmacokinetics of the individual enantiomers can differ significantly, impacting both efficacy and safety.[5]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. [Link]

- Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid. [Link]

- National Center for Biotechnology Information. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC. [Link]

- National Center for Biotechnology Information. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC. [Link]

- National Center for Biotechnology Information. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC. [Link]

- National Center for Biotechnology Information. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC. [Link]

- National Center for Biotechnology Information. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)

- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 347919, 2-(Acetyloxy)-2-methylpropanoic acid. [Link]

- JACS Directory. Synthesis, Anti-Microbial Studies and Molecular Docking Studies 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid Deri. [Link]

- ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. [Link]

- MDPI. Amino Acids in the Development of Prodrugs. [Link]

- PubMed.

- Chemistry LibreTexts. 11.

- PubMed. Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. [Link]

- ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

- PubMed. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. [Link]

- Prof. Dr. Ayad Kareem. Carboxylic Acid Derivatives: Naming and Physical Properties. [Link]

- ResearchGate.

- PubMed. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. [Link]

Sources

- 1. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

- 4. (R)-(+)-2-Acetoxypropionic Acid - Creative Peptides [creative-peptides.com]

- 5. The importance of stereochemistry in the clinical pharmacokinetics of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 7. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Synthesis- AK Scientific [aksci.com]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sites.rutgers.edu [sites.rutgers.edu]

- 20. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Acetoxypropanoic Acid

A Note to the Reader: The scientific literature on the specific biological activities of 2-Acetoxypropanoic acid is not extensive. Much of the available information pertains to its role as a chemical intermediate and its general properties. This guide synthesizes the existing data and provides a comprehensive overview based on the current understanding of the compound and its constituent parts, lactic acid and acetic acid.

Introduction

This compound, also known by synonyms such as O-Acetyllactic acid and lactic acid acetate, is an organic compound with the chemical formula C5H8O4.[1][2][3] It exists as a chiral molecule, with the (S)-(-) and (R)-(+) enantiomers being of particular interest in various applications.[4][5][6] While not as extensively studied for its direct biological effects as its parent compounds, lactic acid and acetic acid, this compound holds significance in several fields, including pharmaceuticals, biochemical research, and the food industry.[4] This guide will delve into the known biological activities, mechanisms of action, and potential applications of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological interactions.

| Property | Value | References |

| Molecular Formula | C5H8O4 | [1][4][7] |

| Molecular Weight | 132.11 g/mol | [1][4][8] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Solubility | Soluble in water and organic solvents | [2] |

| Boiling Point | 141 - 143 °C / 20 mmHg | [4] |

| Density | ~1.18 g/mL | [4] |

These properties, particularly its solubility, influence its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Mechanism of Action

The primary mechanism of action of this compound in biological systems is believed to be through its hydrolysis into lactic acid and acetic acid.[9] This conversion allows these two well-characterized molecules to enter their respective metabolic pathways.

Hydrolysis and Metabolic Integration

The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the bond with the addition of a water molecule, yielding lactic acid and acetic acid.[9]

Diagram of Hydrolysis:

Caption: Hydrolysis of this compound.

Once liberated, lactic acid can be utilized in several key metabolic processes:

-

Glycolysis and the Citric Acid Cycle: Lactic acid can be converted to pyruvate, which then enters the citric acid cycle for energy production.[9][10]

-

Cori Cycle: It can be transported to the liver and converted back into glucose through gluconeogenesis.[10]

Acetic acid, as acetate, is a crucial metabolite that can be converted to acetyl-CoA, a central molecule in cellular metabolism, linking glycolysis with the citric acid cycle.

Biological Activities and Potential Applications

The biological relevance of this compound is largely inferred from its hydrolysis products and its use as a synthetic intermediate.

Pharmaceutical and Biochemical Research

-

Intermediate in Drug Synthesis: The (S)-(-)-2-Acetoxypropionic acid enantiomer is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[4] Its chiral nature is often crucial for the stereospecificity and biological activity of the final drug product.[4]

-

Metabolic Pathway Studies: In biochemical research, it is used to investigate metabolic pathways.[4] By introducing this compound, researchers can trace the metabolic fate of its constituent parts, lactic acid and acetate.

Role in Microbiology

While direct studies on this compound are limited, the roles of acetate and lactic acid in microbial metabolism are well-documented.

-

Lactic Acid Bacteria (LAB): Acetate is known to have a growth-promoting effect on certain lactic acid bacteria, and its function extends beyond being a simple buffer.[11] Lactic acid is a primary fermentation product of LAB and contributes to the antimicrobial properties of fermented foods.[12] Some LAB can also produce acetate.[12]

-

Capnophilic Lactic Fermentation: In some bacteria, such as Thermotoga neapolitana, acetate can be coupled with CO2 to synthesize lactic acid.[13]

Other Potential Applications

-

Food Industry: The compound has applications in the food industry as a flavoring agent and preservative.[4]

-

Pheromones: The (S)-enantiomer has been identified as a biologically active chemical that can act as a pheromone in certain bacteria.[7]

Experimental Protocols

In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of this compound to lactic acid and acetic acid in a simulated biological fluid.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

-

Incubate the solution at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Analyze the aliquots for the concentrations of this compound, lactic acid, and acetic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Plot the concentration of the reactant and products over time to determine the hydrolysis rate.

Workflow Diagram:

Caption: Workflow for an in vitro hydrolysis assay.

Safety and Handling

According to GHS classifications, this compound is considered to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound.

Conclusion